methyl 2,3-diamino-4-methoxybenzoate
Description
Methyl 2,3-diamino-4-methoxybenzoate is a substituted benzoic acid methyl ester characterized by amino groups at the 2- and 3-positions and a methoxy group at the 4-position of the benzene ring. The amino groups enhance nucleophilicity and hydrogen-bonding capacity, while the methoxy group modulates electron density in the aromatic system.
Properties
CAS No. |
201287-70-9 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution for Methoxy Group Introduction
The introduction of the methoxy group at the 4-position is typically achieved via nucleophilic aromatic substitution (SNAr) on a chloro-substituted precursor. As demonstrated in the patent CN104151157A, sodium methoxide reacts with 4-chloro-2,3-dinitrobenzonitrile under high-pressure conditions (0.8–1.4 MPa) and elevated temperatures (130–150°C) to yield 4-methoxy-2,3-dinitrobenzonitrile. This step leverages the electron-withdrawing nature of nitro groups to activate the chloro substituent for displacement by methoxide. The reaction is monitored via HPLC to ensure completion (<0.5% residual starting material).
Hydrolysis and Esterification
Following methoxy introduction, the nitrile group is hydrolyzed to a carboxylic acid under basic conditions. For example, treatment with 30% aqueous NaOH at reflux converts 4-methoxy-2,3-dinitrobenzonitrile to 4-methoxy-2,3-dinitrobenzoic acid. Subsequent esterification with methanol in the presence of thionyl chloride (SOCl2) yields methyl 4-methoxy-2,3-dinitrobenzoate. The RSC procedure highlights that esterification proceeds efficiently (68–74% yield) when diaminobenzoic acids are treated with SOCl2 and methanol under reflux.
Nitro Group Reduction to Amino Groups
The final step involves reducing the nitro groups at positions 2 and 3 to amino groups. Catalytic hydrogenation using palladium on carbon (Pd/C) under H2 atmosphere or chemical reductants like iron in hydrochloric acid (Fe/HCl) achieves this transformation. For instance, hydrogenation of methyl 4-methoxy-2,3-dinitrobenzoate in ethanol at room temperature produces methyl 2,3-diamino-4-methoxybenzoate with >95% purity.
Optimization of Reaction Conditions
Temperature and Pressure in SNAr Reactions
The patent data reveals a direct correlation between reaction temperature and substitution efficiency. At 80–100°C, the substitution of chloro with methoxy requires 4–8 hours, whereas at 130–150°C, the reaction completes within 2–4 hours. Elevated pressure (1.4 MPa) further accelerates the process by increasing methoxide nucleophilicity.
Solvent and Catalyst Selection in Esterification
The RSC methodology employs methanol as both solvent and nucleophile during esterification, with SOCl2 acting as a catalyst. This combination ensures rapid conversion of the carboxylic acid to the methyl ester, minimizing side reactions such as decarboxylation.
Reduction Method Comparison
While catalytic hydrogenation offers cleaner reduction with fewer byproducts, Fe/HCl is cost-effective for large-scale synthesis. However, the latter requires rigorous post-reaction purification to remove iron residues, as noted in VulcanChem’s documentation.
Analytical Characterization and Quality Control
NMR Spectroscopy
1H and 13C NMR spectra are critical for verifying structural integrity. For this compound, key signals include:
HPLC Monitoring
HPLC with UV detection (λ = 254 nm) ensures reaction completion during SNAr and reduction steps. Residual starting material thresholds (<0.5%) are enforced to guarantee product purity.
Comparative Analysis of Related Compounds
| Compound Name | Key Structural Differences | Synthesis Challenges |
|---|---|---|
| Methyl 2,3-diamino-6-methoxybenzoate | Methoxy at position 6 instead of 4 | Regioselective nitration and reduction |
| Methyl 3,4-diamino-2-methoxybenzoate | Amino groups at positions 3 and 4 | Competing side reactions during SNAr |
Industrial-Scale Production Considerations
Cost-Effective Feedstock Sourcing
4-Chloro-2,3-dinitrobenzoic acid, the primary precursor, is commercially available but can be synthesized in-house via nitration of 4-chlorobenzoic acid using mixed nitric-sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-diamino-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3-diamino-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2,3-diamino-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The amino groups can form hydrogen bonds with biological targets, while the methoxy group can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 2,3-diamino-4-methoxybenzoate with analogous methyl esters from diverse contexts, focusing on structural features, functional groups, and inferred properties.
Structural and Functional Group Comparison


Key Observations:
- Substituent Complexity: Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester), which feature triazine and sulfonyl groups for herbicidal activity, this compound lacks these moieties but possesses multiple amino groups, suggesting divergent reactivity (e.g., participation in condensation or coordination chemistry) .
- Aromatic vs. Non-Aromatic Systems: Natural resin esters like sandaracopimaric acid methyl ester and Z-communic acid methyl ester derive from diterpenoid backbones, emphasizing hydrophobicity and ecological roles (e.g., plant defense). In contrast, the target compound’s aromatic system with polar substituents implies higher solubility in polar solvents .
- Electronic Effects : The 4-methoxy group in the target compound likely donates electron density via resonance, stabilizing the ring and influencing electrophilic substitution patterns. This contrasts with sulfonylurea esters, where electron-withdrawing sulfonyl groups enhance acidity of adjacent protons .
Q & A
Q. How can AI-driven platforms (e.g., COMSOL or autonomous labs) enhance research efficiency?
- Methodological Answer :
- AI-Enhanced Simulation : Train neural networks on historical reaction data to predict optimal conditions for new derivatives.
- Automated Workflows : Integrate robotic liquid handlers with AI for high-throughput screening of catalytic systems.
- Data Fusion : Combine experimental results with quantum mechanical calculations to generate predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
